N-(2-isopropoxyphenyl)-1-naphthamide
Description
N-(2-Isopropoxyphenyl)-1-naphthamide is a synthetic naphthamide derivative featuring a 1-naphthamide core linked to a 2-isopropoxyphenyl substituent. The isopropoxy group at the ortho position of the phenyl ring may influence solubility, steric interactions, and binding affinity in biological systems.
Properties
IUPAC Name |
N-(2-propan-2-yloxyphenyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-14(2)23-19-13-6-5-12-18(19)21-20(22)17-11-7-9-15-8-3-4-10-16(15)17/h3-14H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSMVVQCVDCFHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1NC(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-(2,4-Dichlorophenyl)-1-naphthamide
- Structure : Phenyl ring substituted with Cl at positions 2 and 3.
- Activity : Exhibits dual anticholinesterase activity with Ki values of 1.2 µM (AChE) and 0.8 µM (BChE) .
- Molecular Interactions : Crystal structure reveals hydrogen bonding (N–H⋯O=C) and π-π stacking between naphthalene rings, stabilizing supramolecular assemblies .
N-(3-(2-Aminooxazol-4-yl)-4-(benzyloxy)phenyl)-1-naphthamide
- Structure: Benzyloxy group at position 4 and aminooxazole at position 3 of the phenyl ring.
- Synthesis : 30% yield; m.p. 195–197°C; IR bands at 3295 cm⁻¹ (N–H stretch) and 1644 cm⁻¹ (C=O) .
- The isopropoxy group in the target compound may offer intermediate lipophilicity but reduced hydrogen-bonding capacity.
N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide
- Structure : Thiazolo-pyridine fused ring at position 3 of the phenyl group.
- Selection Criteria: High Tanimoto structural similarity to known pharmacoperones, suggesting tractability for receptor rescue .
- Comparison : The thiazolo-pyridine moiety provides a rigid, planar structure favoring π-π interactions, unlike the flexible isopropoxy group, which may confer conformational versatility .
Cholinesterase Inhibition Profiles
The dichloro analog’s superior BChE inhibition highlights the impact of electron-withdrawing groups. The isopropoxy group’s steric effects may reduce potency but improve selectivity.
Substituent Effects on Binding Interactions
- Electron-Withdrawing Groups (Cl, CF₃) : Enhance binding to cholinesterase catalytic sites via dipole interactions .
- Hydrogen-Bonding Groups (OH, NH₂) : Improve solubility and stabilize enzyme-ligand complexes .
- Bulky Groups (Isopropoxy, Benzyloxy) : May reduce enzymatic access but improve pharmacokinetic properties (e.g., metabolic stability) .
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